molecular formula C23H23N5O B2611108 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one CAS No. 2034339-42-7

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one

Cat. No. B2611108
CAS RN: 2034339-42-7
M. Wt: 385.471
InChI Key: WPLJCVXQIHIKBF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.471. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

  • Compounds derived from similar structural frameworks have been utilized in the generation of structurally diverse libraries through alkylation and ring closure reactions. For example, a ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in various reactions to produce a wide range of compounds including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, and other heterocycles. This demonstrates the potential of such compounds in contributing to the discovery and development of new chemical entities with varied biological activities (G. Roman, 2013).

Synthesis and Biological Activities

  • Another study focused on synthesizing a series of derivatives for evaluation of their antioxidant and antimicrobial activities. The research highlighted the importance of these compounds in developing new therapeutic agents with potential antioxidant and antimicrobial properties (F. Bassyouni et al., 2012).

Synthesis of Heterocyclic Compounds

  • The synthesis of new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives incorporating benzofuran moiety was reported. Such synthetic endeavors are crucial for the development of novel compounds with potential applications in medicinal chemistry and drug discovery (A. Abdelhamid et al., 2012).

Antimicrobial and Anti-inflammatory Agents

  • Research has also been conducted on the synthesis of novel compounds bearing an aryl sulfonate moiety, evaluated as antimicrobial and anti-inflammatory agents. This indicates the potential utility of such compounds in addressing infections and inflammation (B. V. Kendre et al., 2015).

Synthesis for Imaging Agents

  • Another area of application involves the synthesis of compounds for imaging studies related to neurodegenerative disorders, demonstrating the utility of structurally similar compounds in the development of diagnostic tools (C. Fookes et al., 2008).

Mechanism of Action

properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-16-15-17(2)28(25-16)19-10-7-18(8-11-19)9-12-22(29)27-14-13-26-21-6-4-3-5-20(21)24-23(26)27/h3-8,10-11,15H,9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLJCVXQIHIKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN4C3=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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